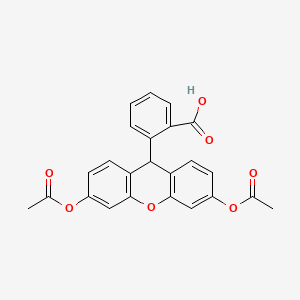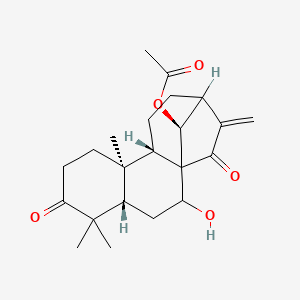
Glaucocalyxin B
Vue d'ensemble
Description
La glaucocalyxine B est un composé diterpénoïde ent-kauranoid isolé de l'herbe vivace Rabdosia japonica. Ce composé a suscité un intérêt considérable en raison de ses diverses propriétés pharmacologiques, notamment ses effets anti-inflammatoires, antitumoraux et neuroprotecteurs .
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing derivatives with enhanced properties.
Biology: Studied for its effects on cellular processes, including inflammation and oxidative stress.
Medicine: Investigated for its potential in treating neurodegenerative diseases like Parkinson’s disease and various cancers
Industry: Explored for its use in developing new therapeutic agents and drug delivery systems.
Mécanisme D'action
Glaucocalyxin B exerts its effects through multiple molecular pathways. It inhibits the Toll-like receptor/nuclear factor kappa B pathway and activates the nuclear factor erythroid 2-related factor 2/heme oxygenase-1 pathway. These actions result in the suppression of inflammation, reduction of oxidative stress, and induction of apoptosis in cancer cells .
Orientations Futures
Future research could focus on further elucidating the mechanism of action of Glaucocalyxin B, particularly in the context of rheumatoid arthritis and other inflammatory conditions . Additionally, more studies on the pharmacological effects and targets of sesquiterpenoids like this compound could be beneficial .
Analyse Biochimique
Biochemical Properties
Glaucocalyxin B interacts with several enzymes and proteins. It has been found to significantly decrease the generation of nitric oxide (NO), tumor necrosis factor (TNF)-α, interleukin (IL)-1β, cyclooxygenase (COX)-2, and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-activated microglia cells .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it inhibits the proliferation of HeLa and SiHa cervical cancer cell lines in a dose-dependent manner . It also induces apoptosis and autophagy in these cells . In Parkinson’s disease model rats, this compound can alleviate dyskinesia, inflammatory response, and oxidative stress .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the activation of nuclear factor-κB (NF-κB), p38 mitogen-activated protein kinase (MAPK), and reduces the generation of reactive oxygen species (ROS) in LPS-activated microglia cells . It also strongly induces the expression of heme oxygenase (HO)-1 in these cells .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound are limited, it has been shown to have significant effects over time in laboratory settings. For example, it has been found to inhibit the proliferation of human cervical cancer cells in vitro through the induction of apoptosis and autophagy .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In Parkinson’s disease model rats, different dosages of this compound (20 ng/ml, 40 ng/ml, and 60 ng/ml) were used, and it was found that this compound can alleviate the dyskinesia, inflammatory response, and oxidative stress in these rats .
Metabolic Pathways
It has been shown to affect the nuclear factor erythroid 2-related factor 2/heme oxygenase-1 pathway and the phosphatidylinositol‑4,5‑bisphosphate 3‑kinase/Akt signaling pathway .
Transport and Distribution
Given its lipophilic nature, it is likely to be able to cross cell membranes and distribute within cells .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La préparation de la glaucocalyxine B implique généralement l'extraction de Rabdosia japonica. Le processus comprend le broyage de la matière première, son extraction avec des solvants appropriés, le traitement de la solution, son passage à travers une colonne et la recristallisation pour obtenir la glaucocalyxine B .
Méthodes de production industrielle
Dans les milieux industriels, la préparation de la glaucocalyxine B peut impliquer des étapes supplémentaires pour améliorer le rendement et la pureté. Cela inclut l'utilisation de techniques chromatographiques avancées et l'optimisation des conditions de réaction pour assurer une extraction et une purification efficaces .
Analyse Des Réactions Chimiques
Types de réactions
La glaucocalyxine B subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont cruciales pour modifier le composé afin d'améliorer ses propriétés pharmacologiques .
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant la glaucocalyxine B comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les réactions sont généralement effectuées dans des conditions contrôlées pour assurer les modifications souhaitées .
Principaux produits formés
Les principaux produits formés à partir des réactions de la glaucocalyxine B comprennent ses dérivés, qui présentent des activités biologiques accrues. Par exemple, la glycosylation de la glaucocalyxine B conduit à des dérivés avec une solubilité et une biodisponibilité améliorées .
Applications de la recherche scientifique
Chimie : Utilisé comme précurseur pour synthétiser des dérivés aux propriétés améliorées.
Biologie : Étudié pour ses effets sur les processus cellulaires, notamment l'inflammation et le stress oxydatif.
Médecine : Investigated for its potential in treating neurodegenerative diseases like Parkinson’s disease and various cancers
Industrie : Explored for its use in developing new therapeutic agents and drug delivery systems.
Mécanisme d'action
La glaucocalyxine B exerce ses effets par le biais de multiples voies moléculaires. Elle inhibe la voie du récepteur de type Toll/facteur nucléaire kappa B et active la voie du facteur 2 apparenté au facteur érythroïde nucléaire 2/hémoxygénase-1. Ces actions entraînent la suppression de l'inflammation, la réduction du stress oxydatif et l'induction de l'apoptose dans les cellules cancéreuses .
Comparaison Avec Des Composés Similaires
La glaucocalyxine B fait partie d'un groupe de diterpénoïdes ent-kauranoides, qui comprennent des composés comme la glaucocalyxine A et la wangzaozine A. Bien que ces composés partagent des structures similaires, la glaucocalyxine B est unique en raison de ses puissantes activités anti-inflammatoires et antitumorales .
Liste des composés similaires
- Glaucocalyxine A
- Wangzaozine A
- Diterpénoïdes de Rabdosia
Conclusion
La glaucocalyxine B est un composé polyvalent qui présente un potentiel significatif dans diverses applications scientifiques et industrielles. Ses propriétés chimiques uniques et ses diverses activités biologiques en font un sujet de recherche précieux.
Propriétés
IUPAC Name |
[(1R,2R,4S,9R,10S,13S,16R)-2-hydroxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-16-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-11-13-6-7-14-21(5)9-8-16(24)20(3,4)15(21)10-17(25)22(14,18(11)26)19(13)27-12(2)23/h13-15,17,19,25H,1,6-10H2,2-5H3/t13-,14-,15+,17+,19+,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUXOKVMORWDLT-KEXKRWMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2CCC3C1(C(CC4C3(CCC(=O)C4(C)C)C)O)C(=O)C2=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]2CC[C@@H]3[C@]1([C@@H](C[C@H]4[C@]3(CCC(=O)C4(C)C)C)O)C(=O)C2=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80508-81-2 | |
| Record name | (7α,14R)-14-(Acetyloxy)-7-hydroxykaur-16-ene-3,15-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80508-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Cyano-Furan-2-Carboxylic Acid [5-Hydroxymethyl-2-(4-Methyl-Piperidin-1-Yl)-Phenyl]-Amide](/img/structure/B1663426.png)
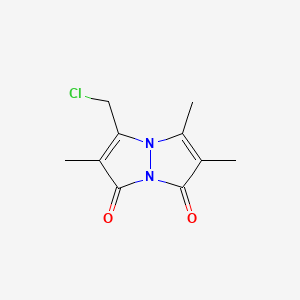
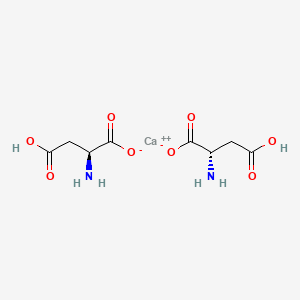

![1-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-3-[4-(2-morpholin-4-ylethoxy)phenyl]urea](/img/structure/B1663437.png)
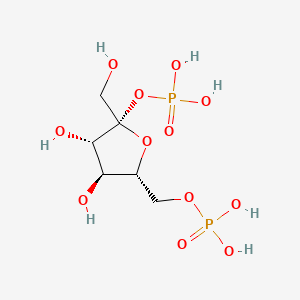

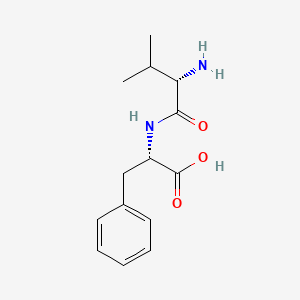
![(2,5-Dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate](/img/structure/B1663442.png)
![4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide](/img/structure/B1663443.png)
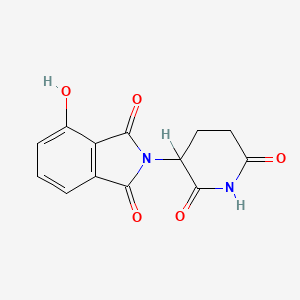
![(5Z)-5-[1-(hydroxyamino)ethylidene]pyrimidine-2,4-dione](/img/structure/B1663446.png)
